Azido-PEG3-Br
Description
Azido-PEG3-Br is a polyethyleneglycol (PEG)-based derivative featuring a triethylene glycol (PEG3) spacer, an azide (-N₃) group, and a terminal bromide (-Br) group. For example, Azido-PEG3-CH2COOH (CAS: 172531-37-2) shares the PEG3-azide backbone but terminates in a carboxylic acid (-COOH) group, with a molecular formula of C₈H₁₅N₃O₅ and molecular weight 233.22 . The bromide terminus in this compound enhances its utility in nucleophilic substitution reactions, such as alkylation or coupling with thiols or amines, making it valuable in drug conjugation, bioconjugation, and materials science.
Structure
2D Structure
Properties
Molecular Formula |
C8H17BrN3O3+ |
|---|---|
Molecular Weight |
283.14 g/mol |
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C8H17BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h10H,1-8H2/q+1 |
InChI Key |
BZBHLVKWLOILHE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCBr)N=[N+]=N |
Origin of Product |
United States |
Preparation Methods
Initial PEG Backbone Activation
The synthesis typically begins with a triethylene glycol (PEG3) backbone. One hydroxyl group is protected while the other is activated for subsequent functionalization. A common strategy involves converting the terminal hydroxyl group into a mesylate (-OMs) or tosylate (-OTs) leaving group to facilitate nucleophilic substitution. For example:
- Mesylation : Treatment with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et$$_3$$N) yields the mesylated intermediate.
- Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) under similar conditions produces the tosylated derivative.
Azide Group Installation
The remaining hydroxyl group is converted to an azide via a two-step process:
- Activation : The hydroxyl group is again mesylated or tosylated.
- Azidation : Reaction with sodium azide (NaN$$_3$$) in a polar solvent (e.g., DMF or water) at 50–80°C for 4–12 hours introduces the azide functionality.
Key Data :
- Yield : 85–95% after purification by column chromatography.
- Purity : ≥95% (confirmed by $$^1$$H NMR and HPLC).
One-Pot Catalytic Synthesis Using PEG as a Phase Transfer Catalyst
Reaction Mechanism
This method leverages polyethylene glycol (PEG-400) as both a solvent and a phase transfer catalyst. The bromide precursor (e.g., bromoethanol derivative) reacts directly with sodium azide under mild conditions.
Procedure :
- Mix PEG3-Br (1 mmol), NaN$$_3$$ (1.2 mmol), and PEG-400 (2 mL).
- Stir at room temperature for 30–60 minutes.
- Extract with diethyl ether and concentrate under reduced pressure.
Advantages :
- Efficiency : Reactions complete within 1 hour.
- Scalability : Suitable for industrial-scale production.
Example Reaction :
$$
\text{PEG3-Br} + \text{NaN}_3 \xrightarrow{\text{PEG-400, rt}} \text{Azido-PEG3-Br} + \text{NaBr}
$$
Optimization Parameters
- Temperature : Room temperature (20–25°C) minimizes side reactions.
- Solvent : PEG-400 enhances solubility and reaction kinetics.
- Yield : 92–99%.
Click Chemistry-Assisted Synthesis for Complex Architectures
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For modified PEG3 linkers, CuAAC enables the simultaneous introduction of azide and bromine groups. This method is ideal for synthesizing heterobifunctional PEGs with precise control.
Steps :
- Synthesize an alkyne-terminated PEG3 intermediate.
- React with azido-bromide reagents in the presence of Cu(I) catalysts.
- Purify via size-exclusion chromatography.
Key Data :
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Industrial and Research Applications
Bioconjugation
This compound serves as a crosslinker in antibody-drug conjugates (ADCs), enabling site-specific modification via copper-free click chemistry.
PROTAC Synthesis
Its heterobifunctional nature allows simultaneous attachment of E3 ligase ligands and target protein binders, critical for PROTAC development.
Chemical Reactions Analysis
Click Chemistry Reactions Involving the Azide Group
The azide moiety in Azido-PEG3-Br participates in two primary click chemistry reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction : The azide reacts with terminal alkynes in the presence of Cu(I) to form a stable 1,2,3-triazole linkage .
-
Conditions :
-
Applications : Conjugation with alkyne-functionalized biomolecules (e.g., antibodies, peptides) .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction : The azide reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper catalysts .
-
Conditions :
-
Applications : Bioorthogonal labeling in live cells or in vivo systems .
Table 1: Comparison of Azide-Based Click Reactions
| Parameter | CuAAC | SPAAC |
|---|---|---|
| Catalyst Required | Cu(I) | None |
| Reaction Time | 1–24 hours | 1–4 hours |
| Biocompatibility | Limited (copper toxicity) | High |
| Common Use Cases | In vitro conjugation | In vivo labeling |
Nucleophilic Substitution at the Bromine Terminus
The bromine atom undergoes nucleophilic substitution (S<sub>N</sub>2) with diverse nucleophiles:
Reaction with Amines
-
Example : Reaction with primary amines (e.g., NH<sub>3</sub>, lysine residues) yields PEGylated amine derivatives .
-
Conditions :
Reaction with Thiols
-
Example : Thiol-containing molecules (e.g., cysteine residues) form stable thioether bonds .
-
Conditions :
Reaction with Hydroxides
-
Conditions :
Table 2: Nucleophilic Substitution Reactions
| Nucleophile | Product | Rate Constant (k) | Yield (%) |
|---|---|---|---|
| NH<sub>3</sub> | NH<sub>2</sub>-PEG3-N₃ | 0.15 M⁻¹s⁻¹ | 85–90 |
| HS-R | R-S-PEG3-N₃ | 2.3 M⁻¹s⁻¹ | >95 |
| OH⁻ | HO-PEG3-N₃ | 0.02 M⁻¹s⁻¹ | 70–75 |
Reduction of the Azide Group
The azide can be reduced to a primary amine using:
-
Staudinger Reaction : Triphenylphosphine (PPh<sub>3</sub>) in THF/H<sub>2</sub>O .
-
Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : In anhydrous ethers .
-
Applications : Generation of NH<sub>2</sub>-PEG3-Br for further functionalization (e.g., NHS ester coupling) .
Stability and Storage Considerations
-
Thermal Stability : Degrades above 40°C; recommended storage at -5°C .
-
Light Sensitivity : Azide groups decompose under UV light; store in amber vials .
Key Research Findings
Scientific Research Applications
There appears to be no information available about the applications of a compound with the exact name "Azido-PEG3-Br" within the provided search results. However, the search results do provide information on compounds with similar names and properties, such as Br-PEG3-N3, Azido-PEG3-alcohol, and tri-GalNAc-PEG3-Azide, which can be used in a variety of applications, including medical research, drug delivery, nanotechnology, and materials research .
Similar Compounds and Their Applications
- Br-PEG3-N3 (Bromo-PEG3-azide): This PEG-based linker is suited for click chemistry. It contains an azide group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules to form stable triazole linkages. It also supports strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups, providing bioorthogonal conjugation options .
- tri-GalNAc-PEG3-Azide: This is a functionalized asialoglycoprotein receptor (ASGPR) ligand for lysosomal targeting chimera (LYTAC) research and development. Each molecule incorporates three ASGPR ligands with a PEG3 linker and an azide group that is reactive and ready for conjugation. It can deliver cargo such as RNA or Cas9 complexes in a cell-specific manner to hepatocytes and can be labeled with dye for tissue imaging .
- Azido-PEG3-alcohol: This is a click chemistry reagent that contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) .
Potential Applications Based on Functional Groups
Given that "this compound" contains both an azide and a bromine group connected by a PEG3 linker, it would likely have a combination of reactivities associated with each of these functional groups.
- Click Chemistry: The azide group is commonly used in click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to form stable triazole linkages .
- Leaving Group Chemistry: The bromine group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the molecule .
- PEGylation: The PEG3 linker provides water solubility and biocompatibility, and can also increase the circulation time of molecules in vivo by reducing opsonization and clearance by the mononuclear phagocyte system .
General Applications of PEGylated Compounds with Azide Functionality
- Drug Delivery: PEGylation can improve drug efficacy through increased circulation time and sustained drug release . PEGylated liposomes are considered a gold standard for drug delivery .
- Nanoparticle Stabilization: Azide-terminal PEGylated NHC ligands can be used to create highly stable gold nanoparticles (AuNPs) with exceptional colloidal stability in biological media. These can be further functionalized through click chemistry for biomedical applications .
- Material Science: Azido polymers can be used as energetic binders and in crosslinking polymers to improve their thermal stability .
- Bioorthogonal Reactions: Azide groups can be used in bioorthogonal reactions to label biomolecules or create conjugates in living systems .
Mechanism of Action
The mechanism of action of Azido-PEG3-Br involves its reactive azide and bromine groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications.
Comparison with Similar Compounds
Research Findings and Trends
- PROTACs : Azido-PEG3-CH2COOH is utilized in PROTAC development, leveraging its azide for bioorthogonal tagging .
- Click Chemistry : The azide group in this compound can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN, a trend highlighted in drug discovery .
- Material Science : PEG-azides improve hydrogel stability and biocompatibility, as seen in Azido-PEG3-amine applications .
Biological Activity
Azido-PEG3-Br is a functionalized polyethylene glycol (PEG) derivative that incorporates an azide group and a bromine atom. Its unique chemical structure allows it to serve as a versatile tool in bioconjugation, drug delivery, and various biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
This compound is synthesized through a series of chemical reactions that introduce the azide and bromine functionalities into the PEG backbone. The general synthetic pathway involves:
- Starting Material : PEG with a suitable molecular weight.
- Reagents : Use of sodium azide for azide incorporation and brominating agents for introducing the bromine moiety.
- Reaction Conditions : Typically performed under mild conditions to preserve the integrity of the PEG structure.
The resulting compound exhibits good solubility in aqueous environments, making it suitable for biological applications.
2.1 Drug Delivery Systems
This compound is primarily utilized in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. PEGylation improves pharmacokinetics by:
- Reducing Immunogenicity : The PEGylated drugs tend to elicit a lower immune response compared to their non-PEGylated counterparts.
- Prolonging Circulation Time : PEGylation can significantly extend the half-life of drugs in circulation, allowing for less frequent dosing.
For example, studies have shown that PEGylated therapeutics such as Mircera™ exhibit improved pharmacodynamics by altering receptor binding kinetics .
2.2 Bioconjugation Techniques
The azide functionality allows for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a robust method for bioconjugation. This method enables:
- Site-Specific Labeling : this compound can be conjugated to biomolecules such as proteins or antibodies without disrupting their biological activity.
- Fluorescent Labeling : By attaching fluorescent tags via click chemistry, researchers can track the distribution and internalization of conjugates in cellular systems .
3.1 Cellular Uptake Studies
Research has demonstrated that conjugates formed with this compound exhibit specific cellular uptake mechanisms. For instance, studies involving biotin receptors showed that biotin-conjugated probes using this compound were efficiently internalized by cancer cells via receptor-mediated endocytosis (RME) .
| Study | Findings |
|---|---|
| Study 1 | Conjugates exhibited rapid cellular uptake within 2–3 hours, with significant fluorescence intensity observed in flow cytometry analyses. |
| Study 2 | Internalization rates varied between different cancer cell lines, indicating receptor recycling dynamics influenced uptake efficiency. |
3.2 Targeted Drug Delivery
In targeted drug delivery applications, this compound has been evaluated for its ability to deliver chemotherapeutic agents selectively to tumor cells. For example, a study reported that PEGylated doxorubicin conjugates demonstrated enhanced therapeutic efficacy against tumor models while minimizing systemic toxicity .
4. Conclusion
This compound represents a significant advancement in the field of bioconjugation and drug delivery systems. Its unique properties facilitate targeted therapy and improve the pharmacokinetics of various drugs. Continued research into its applications will likely yield further insights into enhancing therapeutic efficacy and reducing side effects in clinical settings.
Q & A
Q. What safety protocols are critical when handling Azido-PEG3-Br in laboratory settings?
this compound requires stringent safety measures due to its acute toxicity (oral, dermal) and potential for respiratory irritation . Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and decontaminate surfaces with ethanol. Avoid water to prevent unintended reactions with the azide group .
- Storage: Store in airtight containers under inert gas (e.g., argon) at –20°C to mitigate degradation and explosive risks associated with azides .
Q. How should researchers design experiments to characterize this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the PEG3 spacer’s ethylene oxide peaks (δ 3.5–3.7 ppm) and the azide group’s absence of proton signals. Compare with reference spectra from controlled syntheses .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF can verify molecular weight (expected [M+Na] peak at ~315 Da) and detect impurities like unreacted precursors .
- FT-IR: Confirm the azide stretch (2100–2150 cm) and bromide presence (C-Br stretch at 500–600 cm) .
Q. What solvent systems and reaction conditions optimize this compound’s reactivity in click chemistry applications?
- Solvent Compatibility: Use polar aprotic solvents (e.g., DMF, DMSO) to dissolve PEG chains while maintaining azide stability. Avoid protic solvents (e.g., water, alcohols) to prevent premature hydrolysis of the bromide .
- Catalytic Systems: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), employ Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction rates. Monitor temperature (25–50°C) to balance speed and byproduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s stability under varying pH conditions?
- Systematic Stability Assays: Conduct accelerated degradation studies at pH 2–12 (using HCl/NaOH buffers) and monitor via HPLC. Note: Azides degrade rapidly under acidic conditions (pH < 4), while bromides hydrolyze in alkaline environments (pH > 10) .
- Contradiction Analysis: If literature reports conflict (e.g., stability at pH 5 vs. 7), verify buffer composition (e.g., phosphate vs. acetate) and temperature effects. Cross-reference with kinetic studies using Arrhenius plots .
Q. What methodologies validate this compound’s efficacy in bioconjugation without compromising biomolecule functionality?
- Stepwise Optimization:
- Click Chemistry Efficiency: Quantify alkyne-tagged protein conjugation yields via SDS-PAGE or fluorescence labeling. Compare stoichiometric ratios (1:1 to 1:5 this compound:protein) .
- Bioactivity Retention: Post-conjugation, assay protein activity (e.g., enzymatic kinetics) to confirm PEGylation does not block active sites .
- Controls: Include non-clickable PEG3-Br analogs to isolate effects of the azide group .
Q. How can computational modeling predict this compound’s behavior in novel polymer matrices?
- Molecular Dynamics (MD): Simulate PEG3 chain flexibility and azide-bromide interactions using software like GROMACS. Parameterize force fields with DFT-calculated partial charges .
- Docking Studies: Model affinity between this compound and target molecules (e.g., cyclodextrins) to guide experimental design. Validate with experimental binding constants (e.g., ITC) .
Q. What frameworks guide the integration of this compound into multi-step synthetic pathways without side reactions?
Q. How should researchers address discrepancies in reported reaction yields for this compound-mediated crosslinking?
- Meta-Analysis: Aggregate data from 5–10 studies, noting variables (e.g., catalyst purity, solvent dryness). Use statistical tools (ANOVA) to identify yield predictors .
- Reproducibility Checklists: Document catalyst lot numbers, solvent water content (<50 ppm), and reaction atmosphere (N vs. air) to align with best practices .
Methodological Resources
- Data Contradiction Analysis: Apply triangulation by combining HPLC, MS, and NMR to validate findings .
- Ethical Synthesis: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research goals .
- Literature Review: Use PubMed and SciFinder with keywords "this compound + kinetics" or "click chemistry optimization," filtering for studies with detailed supplemental methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
